molecular formula C17H16Cl2O B1360652 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-04-9

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B1360652
CAS RN: 898781-04-9
M. Wt: 307.2 g/mol
InChI Key: CZSVZULBFBAFFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone” can be inferred from its name and similar compounds. It likely contains a propiophenone backbone with a 3,5-dimethylphenyl group attached at one end and a 3’,4’-dichlorophenyl group at the other .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone has been used in various synthesis processes. For example, it's involved in the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor used in different chemical reactions (Chou & Tsai, 1991).

  • Electroactive Polymer Synthesis : This compound has been part of the electro-oxidative polymerization process to create materials like poly(2,6-dimethylphenylene sulphide), known for its semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Crystallographic and Molecular Studies

  • Crystal Structure Analysis : Studies have been conducted to understand the molecular structure and crystal packing of derivatives of this compound, providing insights into its chemical behavior (Jasinski et al., 2007).

Catalytic and Polymerization Applications

  • Catalysis and Polymerization : It's used in the development of tungsten(VI) complexes for catalyzing reactions like ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

  • Electrosynthesis Applications : The compound plays a role in the electrosynthesis of chemicals like 3,4-diphenylhexane-3,4-diol, showcasing its utility in diverse synthetic methods (Lyalin et al., 2006).

Environmental and Analytical Chemistry

  • Analytical Chemistry : It also finds applications in the analysis of environmental samples, particularly in the detection and quantification of phenolic compounds in water and industrial effluents (Castillo et al., 1997).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVZULBFBAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644917
Record name 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

CAS RN

898781-04-9
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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